Cas no 103586-12-5 (1H-Pyrazolo[3,4-b]pyridine-5-carboxamide,4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-)

1H-Pyrazolo[3,4-b]pyridine-5-carboxamide,4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- structure
103586-12-5 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxamide,4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-
Numero CAS:103586-12-5
MF:C15H17N5O
MW:283.328382253647
CID:144924
PubChem ID:128415
Update Time:2025-04-19

1H-Pyrazolo[3,4-b]pyridine-5-carboxamide,4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide,4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-
    • 4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide
    • Ici 190,622
    • ICI-190622
    • Q5969579
    • ICI-190,622
    • 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
    • Ici 190622
    • UNII-UC2UD08PKW
    • UC2UD08PKW
    • DTXSID60145921
    • 4-AMINO-1-(3-PENTYN-1-YL)-N-2-PROPEN-1-YL-1H-PYRAZOLO(3,4-B)PYRIDINE-5-CARBOXAMIDE
    • 1H-PYRAZOLO(3,4-B)PYRIDINE-5-CARBOXAMIDE, 4-AMINO-1-(3-PENTYN-1-YL)-N-2-PROPEN-1-YL-
    • CHEMBL88106
    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-
    • 103586-12-5
    • 1H-Pyrazolo(3,4-b)pyridine-5-carboxamide, 4-amino-1-(3-pentynyl)-N-2-propenyl-
    • Inchi: 1S/C15H17N5O/c1-3-5-6-8-20-14-11(10-19-20)13(16)12(9-18-14)15(21)17-7-4-2/h4,9-10H,2,6-8H2,1H3,(H2,16,18)(H,17,21)
    • Chiave InChI: ZPOHUNITDKKDQD-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CN=C2C(C=NN2CCC#CC)=C1N)NCC=C

Proprietà calcolate

  • Massa esatta: 283.14300
  • Massa monoisotopica: 283.14331018g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 452
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 85.8Ų

Proprietà sperimentali

  • PSA: 85.83000
  • LogP: 2.31480
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.